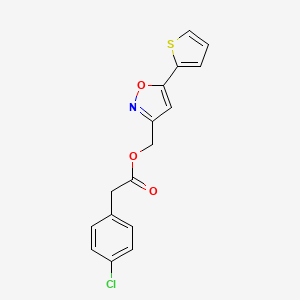
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C16H12ClNO3S and its molecular weight is 333.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate is a synthetic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, drawing from various scientific studies and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition reactions that form the isoxazole ring. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-chlorophenyl)acetate |
| Molecular Formula | C16H14ClN2O3S |
| Molecular Weight | 334.81 g/mol |
| CAS Number | 946263-20-3 |
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer activities. For instance, derivatives of isoxazoles have been shown to inhibit cell growth in various cancer cell lines. The following table summarizes key findings related to its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induces cell cycle arrest at G2/M phase |
| HepG2 (Liver) | 9.6 | Down-regulates MMP2 and VEGFA expression |
These studies suggest that the compound may interfere with critical cellular pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Isoxazole derivatives, including this compound, have shown potential against various bacterial strains. The following table presents findings from antimicrobial assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate activity |
| Escherichia coli | 64 µg/mL | Weak activity |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. The unique structural features of the thiophene and isoxazole rings likely contribute to its binding affinity and selectivity towards these targets.
Case Studies
- In Vitro Studies on Cancer Cells : A study demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong anticancer potential.
- Antimicrobial Testing : In a comparative study, this compound was tested against common pathogens and exhibited varying degrees of antimicrobial activity, suggesting potential for therapeutic applications in infectious diseases.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-12-5-3-11(4-6-12)8-16(19)20-10-13-9-14(21-18-13)15-2-1-7-22-15/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMCSOQCQOKPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














